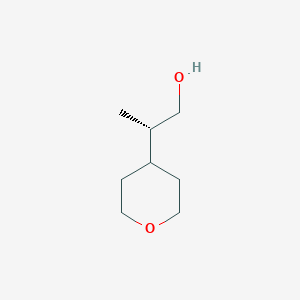![molecular formula C22H17N5O2S B2726676 3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189419-55-3](/img/structure/B2726676.png)
3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound of interest is related to various synthesized derivatives that exhibit significant antimicrobial activities. Research on similar compounds, such as pyrazoline, pyrazole derivatives, and triazolo thiadiazines, has demonstrated their potential as antibacterial and antifungal agents. For instance, compounds synthesized from α,β-unsaturated ketones and hydrazinyl benzenesulfonamide showed notable antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013). Similarly, microwave-assisted synthesis of triazolo thiadiazoles bearing indole moieties resulted in compounds with evaluated antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Anticoronavirus and Antitumoral Activity
Another area of research application for related chemical structures includes the discovery of derivatives with anticoronavirus and antitumoral activities. A study discovered derivatives of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones showing promise in vitro for anticoronavirus and antitumoral activity, with mode-of-action studies revealing inhibition of tubulin polymerization (Jilloju et al., 2021).
Synthesis of Novel Heterocycles
The synthesis of novel heterocycles derived from similar complex compounds has also been explored, focusing on potent antifungal agents. One study reported the creation of new thiazoline and thiophene derivatives linked to the indole moiety, showcasing their potential as antifungal agents through the reaction of acrylamide derivatives with phenacyl bromides (Gomha & Abdel‐Aziz, 2012).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of compounds with a similar chemical structure has yielded promising results. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives incorporating a phenylsulfonyl moiety showed excellent analgesic activity in comparison to indomethacin, a reference drug. This highlights the compound's potential in developing new analgesic and anti-inflammatory drugs (Shaaban et al., 2008).
properties
IUPAC Name |
3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-14-19(16-9-5-6-10-17(16)23-14)18(28)13-30-22-25-24-20-21(29)26(11-12-27(20)22)15-7-3-2-4-8-15/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCPWPKFYYJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


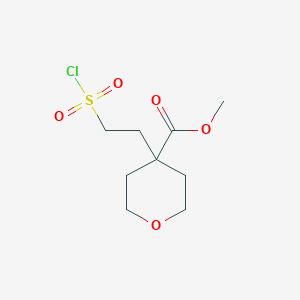


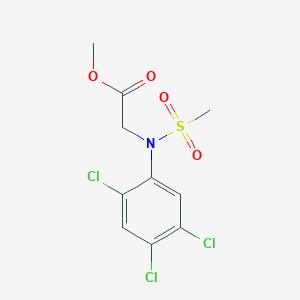
![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)
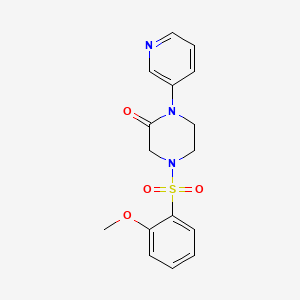
![4-Chloro-6-methyl-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2726605.png)


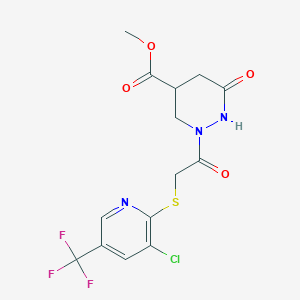
![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)
![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)
